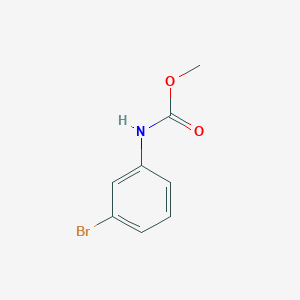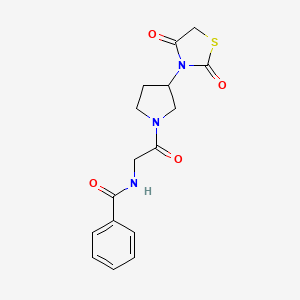
N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds generally involves complex chemical reactions. Without specific information on this compound, it’s difficult to provide an accurate synthesis analysis .Molecular Structure Analysis
The compound contains a 2,4-dioxothiazolidin-3-yl group, a pyrrolidin-1-yl group, and a benzamide group. These groups are common in many organic compounds and can have various chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Without more information, it’s difficult to provide a detailed analysis .科学的研究の応用
Antimicrobial Activities
Research has shown that derivatives related to the structural motif of "N-(2-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide" have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Gouda et al. (2010) discusses the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, showcasing the potential of such compounds in antimicrobial applications (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Anticancer Properties
Another important application area is in the field of cancer research. For example, the synthesis and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide as a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) highlight the therapeutic potential of related compounds in treating cancers by targeting specific growth factor receptors (Borzilleri et al., 2006).
Neuroleptic Activity
Compounds structurally related to "this compound" have also been studied for their potential neuroleptic activity. For example, a study on the synthesis and neuroleptic activity of benzamides, including N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds, provides insights into the development of new drugs for the treatment of psychosis (Iwanami et al., 1981).
Electrochemical Applications
Research on polyamic acids containing benzothiazole (BT) and benzoxazole (BO) pendent groups for the development of enzyme-free hydrogen peroxide biosensors showcases the electrochemical application of compounds with similar structural features. These biosensors demonstrated rapid response times and high selectivity and sensitivity, indicating the potential of such compounds in biosensing technologies (Hua et al., 2011).
作用機序
Target of Action
The primary target of this compound is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a key regulator of glucose metabolism and plays a crucial role in the management of diabetes mellitus .
Mode of Action
The compound interacts with PPAR-γ through strong binding, similar to that of rosiglitazone . This interaction leads to the activation of PPAR-γ, which in turn influences glucose metabolism .
Biochemical Pathways
The activation of PPAR-γ affects key enzymes of glucose metabolism and glucose utilization in the liver . This includes the inhibition of α-amylase, α-glucosidase, and aldose reductase . The compound also exhibits dipeptidyl peptidase–4 inhibition activity .
Result of Action
The compound’s action results in increased glucose uptake in liver cells . It also shows relative inhibition activity against key enzymes involved in glucose metabolism . This leads to improved management of glucose levels, making it potentially beneficial for the treatment of diabetes mellitus .
特性
IUPAC Name |
N-[2-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-13(8-17-15(22)11-4-2-1-3-5-11)18-7-6-12(9-18)19-14(21)10-24-16(19)23/h1-5,12H,6-10H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTLHIFXICSESH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)

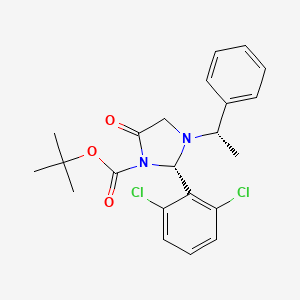

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)
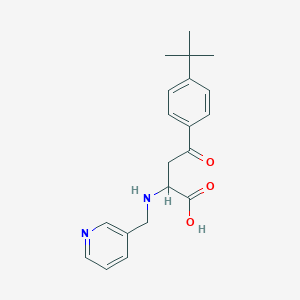
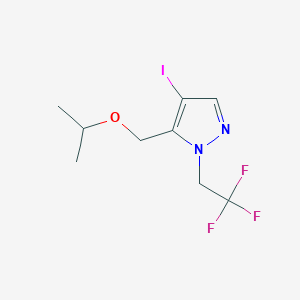

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)
